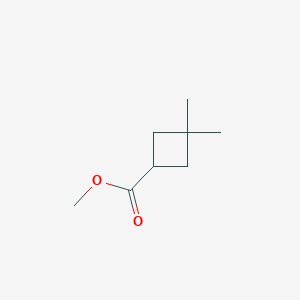

![molecular formula C6H6N4 B1396175 7-aminoimidazo[1,2-c]pyrimidine CAS No. 1229383-37-2](/img/structure/B1396175.png)

7-aminoimidazo[1,2-c]pyrimidine

Vue d'ensemble

Description

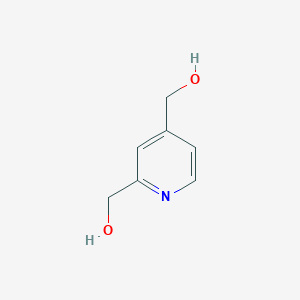

Imidazo[1,2-c]pyrimidin-7-amine is a type of heterocyclic compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound has been used in the development of new drugs, particularly as antituberculosis agents .

Synthesis Analysis

The synthesis of Imidazo[1,2-c]pyrimidin-7-amine and related compounds has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access this compound from readily available starting materials .

Molecular Structure Analysis

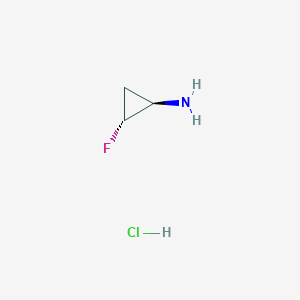

The molecular structure of Imidazo[1,2-c]pyrimidin-7-amine involves a fused bicyclic 5,6 heterocycle . The inhibitory performance of this compound and its derivatives has been attributed to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazo[1,2-c]pyrimidin-7-amine and its derivatives have been involved in various chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Physical and Chemical Properties Analysis

Imidazo[1,2-c]pyrimidin-7-amine has a molecular weight of 134.14 . It is recommended to be stored at temperatures between 28 C .

Applications De Recherche Scientifique

Science des Matériaux

Ce composé présente un potentiel dans le domaine de la science des matériaux, en particulier dans le développement de dispositifs optoélectroniques. Ces dispositifs, qui comprennent les diodes électroluminescentes (LED), les photodétecteurs et les cellules solaires, tirent parti des propriétés luminescentes des dérivés de la 7-aminoimidazo[1,2-c]pyrimidine .

Domaine pharmaceutique

Dans l'industrie pharmaceutique, les dérivés de la this compound sont étudiés pour leur utilisation comme médicaments anticancéreux. Ils ont été rapportés comme présentant une activité contre diverses lignées de cellules cancéreuses, indiquant leur potentiel en thérapie anticancéreuse .

Technologie des capteurs

Les propriétés luminescentes de ce composé le rendent également adapté à une utilisation dans les capteurs. Ces capteurs peuvent détecter divers facteurs environnementaux ou substances chimiques en fonction des changements de luminescence .

Imagerie médicale

Les dérivés de la this compound peuvent servir de émetteurs pour la microscopie et l'imagerie confocales. Cette application est cruciale dans le diagnostic et la recherche médicaux, où une imagerie haute résolution est nécessaire .

Médicaments antibactériens et antiviraux

Ces composés ont été utilisés comme agents antibactériens et antiviraux, fournissant une base pour le développement de nouveaux médicaments pour lutter contre les infections .

Médicaments anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de la this compound sont importantes pour la création de médicaments qui réduisent l'inflammation et les symptômes associés .

Inhibition de la corrosion

Dans le domaine de la science de la corrosion, ces dérivés sont des inhibiteurs de corrosion potentiels pour protéger les métaux comme l'acier de la dégradation environnementale .

Synthèse organique

La this compound est un échafaudage précieux en synthèse organique. Elle est impliquée dans diverses méthodologies synthétiques telles que les réactions multicomposants, les réactions de condensation et les cyclisations intramoléculaires .

Mécanisme D'action

Target of Action

Imidazo[1,2-c]pyrimidin-7-amine is a heterocyclic compound that has been studied for its potential pharmacological activities

Mode of Action

Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been studied for their potential as covalent inhibitors in cancer treatment . They have been found to interact with their targets through covalent bonding, leading to changes in the target’s function

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Imidazo[1,2-a]pyridine derivatives have been found to exhibit anticancer activity, suggesting that they may have effects at the molecular and cellular levels

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-c]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to specific proteins and enzymes, thereby modulating their activity. For instance, imidazo[1,2-c]pyrimidin-7-amine has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to altered phosphorylation states of target proteins, affecting downstream signaling events. Additionally, imidazo[1,2-c]pyrimidin-7-amine can interact with nucleic acids, potentially influencing gene expression and replication processes .

Cellular Effects

The effects of imidazo[1,2-c]pyrimidin-7-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-c]pyrimidin-7-amine has been observed to induce apoptosis in cancer cells by activating caspases, which are proteases involved in the programmed cell death pathway . Furthermore, it can inhibit the proliferation of pathogenic microorganisms by disrupting their metabolic processes and interfering with essential enzymes . These cellular effects highlight the potential of imidazo[1,2-c]pyrimidin-7-amine as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of imidazo[1,2-c]pyrimidin-7-amine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Imidazo[1,2-c]pyrimidin-7-amine can bind to the active sites of enzymes, thereby inhibiting their catalytic activity . This inhibition can lead to the accumulation or depletion of specific metabolites, affecting cellular homeostasis. Additionally, imidazo[1,2-c]pyrimidin-7-amine can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-c]pyrimidin-7-amine can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that imidazo[1,2-c]pyrimidin-7-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to imidazo[1,2-c]pyrimidin-7-amine has been associated with sustained inhibition of target enzymes and prolonged alterations in gene expression . These temporal effects are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Dosage Effects in Animal Models

The effects of imidazo[1,2-c]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, imidazo[1,2-c]pyrimidin-7-amine may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. These dosage-dependent effects are critical for determining the safe and effective use of imidazo[1,2-c]pyrimidin-7-amine in clinical settings.

Metabolic Pathways

Imidazo[1,2-c]pyrimidin-7-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the bioavailability and efficacy of imidazo[1,2-c]pyrimidin-7-amine. Additionally, imidazo[1,2-c]pyrimidin-7-amine can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the complex metabolic landscape associated with this compound.

Transport and Distribution

The transport and distribution of imidazo[1,2-c]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, imidazo[1,2-c]pyrimidin-7-amine can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of imidazo[1,2-c]pyrimidin-7-amine within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of imidazo[1,2-c]pyrimidin-7-amine is a key determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, imidazo[1,2-c]pyrimidin-7-amine can localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression . Additionally, it can be targeted to mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of imidazo[1,2-c]pyrimidin-7-amine is essential for elucidating its mechanism of action.

Propriétés

IUPAC Name |

imidazo[1,2-c]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIUAAJPJLQXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC(=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304913 | |

| Record name | Imidazo[1,2-c]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229383-37-2 | |

| Record name | Imidazo[1,2-c]pyrimidin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229383-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-c]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

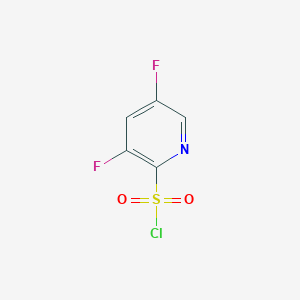

![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)

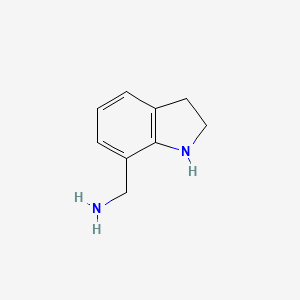

![4-[2-(Chlorosulfonyl)ethyl]benzoic acid](/img/structure/B1396096.png)

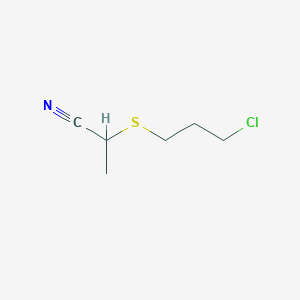

![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)

![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)

![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)